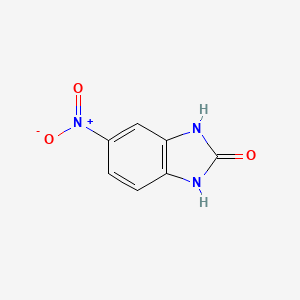![molecular formula C16H13NO5 B1334040 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid CAS No. 811841-53-9](/img/structure/B1334040.png)
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves esterification processes and photoinduced reductive transformations. For instance, 2-Benzoxazolon-3-yl-acetic acid was esterified using diethylene glycol and polyethylene glycols, employing the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good efficiency . Similarly, the combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) with acetic acid was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . These methods could potentially be adapted for the synthesis of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazolone derivatives has been studied using X-ray diffraction and quantum chemical calculations, revealing the presence of soft degrees of freedom and the identification of several conformers . These studies provide a foundation for understanding the molecular structure of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid," which may also exhibit multiple conformers and specific intramolecular interactions.
Chemical Reactions Analysis
The reactivity of benzoxazolone and benzimidazoline derivatives under various conditions has been explored. For example, benzoxazolone derivatives have been used as substrates in enzymatic reactions, leading to the formation of new cephalosporin derivatives . The photoinduced reductive transformation of α,β-epoxy ketones using DMPBI-acetic acid systems indicates that similar photochemical methods could be applied to "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid" to induce specific chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied are influenced by the molecular mass of the substituents, as seen in the case of 2-benzoxazolon-3-yl-acetic acid polyethylene glycol conjugates . The charge density and electron density distribution of benzoxazolone derivatives have been analyzed, showing the effects of intermolecular interactions and hydrogen bonding . These analyses are relevant to understanding the properties of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid," which may exhibit similar intermolecular interactions and physicochemical behavior.
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds : One study outlines the use of benzo[d][1,3]dioxole derivatives in the 1,3-dipolar cycloaddition reactions, highlighting its role in synthesizing complex organic compounds (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Antibacterial and Antifungal Applications : Another research illustrates the synthesis of novel compounds using benzo[d][1,3]dioxole derivatives, which were evaluated for their antibacterial and antifungal properties (Umesha & Basavaraju, 2014).
Synthesis of Anti-Inflammatory Agents : A different study demonstrates the creation of novel thiazolidin derivatives using benzo[d][1,3]dioxole, which were found to exhibit anti-inflammatory properties (Nikalje, Hirani, & Nawle, 2015).
Photochemical Studies : The compound has also been studied in photochemical transformations, such as the study on the photolytic transformation of diclofenac (a related compound) in aqueous solutions (Eriksson, Svanfelt, & Kronberg, 2010).
Electrochemical Synthesis : Research on the electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids also highlights the relevance of similar compounds in organic synthesis (Malapit & Minteer, 2021).
Synthesis of Anticonvulsant Agents : The compound has been used in synthesizing novel benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives with potential anticonvulsant activity (Singh & Tripathi, 2019).
Orientations Futures
The antidiabetic impact of the compound was evaluated in vivo using a streptozotocin-induced diabetic mice model . Notably, the compound displayed potent α-amylase inhibition while exhibiting a negligible effect on the Hek293t normal cell line, suggesting its safety . This indicates promising future directions for this compound in the field of antidiabetic drug discovery .
Propriétés
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBSKKJQUAQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)


![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)

